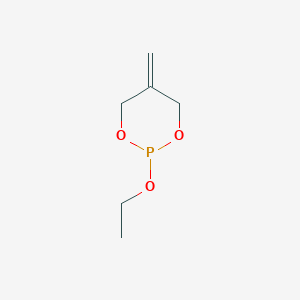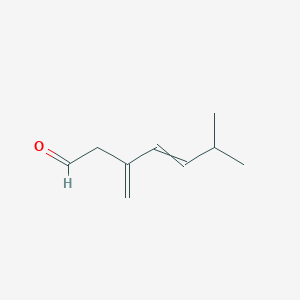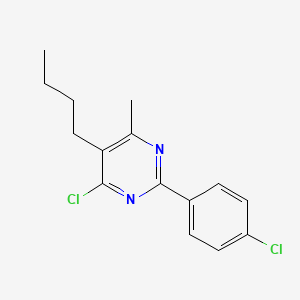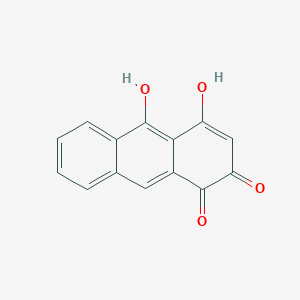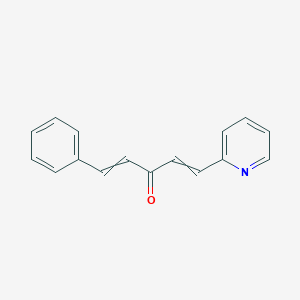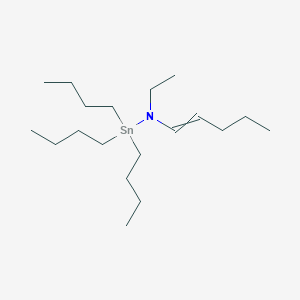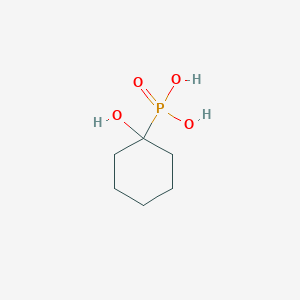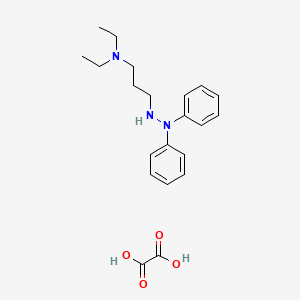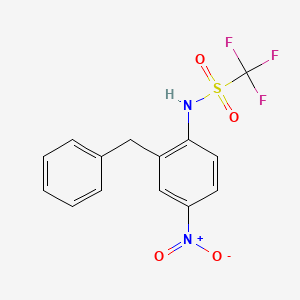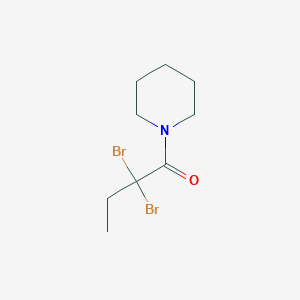
2,2-Dibromo-1-(piperidin-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromo-1-(piperidin-1-yl)butan-1-one is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in the pharmaceutical industry due to their significant biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(piperidin-1-yl)butan-1-one typically involves the bromination of 1-(piperidin-1-yl)butan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the 2,2-positions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including the concentration of bromine, reaction time, and temperature. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 2-bromo-1-(piperidin-1-yl)butan-1-one using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Formation of substituted piperidinyl butanones.
Reduction: Formation of mono-bromo derivatives.
Oxidation: Formation of ketones or carboxylic acids.
科学的研究の応用
2,2-Dibromo-1-(piperidin-1-yl)butan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: Used in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 2,2-Dibromo-1-(piperidin-1-yl)butan-1-one involves its interaction with biological targets, such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of their activity. The piperidine ring enhances the compound’s binding affinity to specific molecular targets, facilitating its biological effects.
類似化合物との比較
- 1-(2-bromobutanoyl)piperidine
- 2,2-Dibromo-1-(piperidin-1-yl)ethanone
- 2,2-Dibromo-1-(piperidin-1-yl)propan-1-one
Comparison: 2,2-Dibromo-1-(piperidin-1-yl)butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry and a valuable tool in medicinal research.
特性
CAS番号 |
61384-18-7 |
|---|---|
分子式 |
C9H15Br2NO |
分子量 |
313.03 g/mol |
IUPAC名 |
2,2-dibromo-1-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C9H15Br2NO/c1-2-9(10,11)8(13)12-6-4-3-5-7-12/h2-7H2,1H3 |
InChIキー |
MVBJMBIRGAKHRW-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)N1CCCCC1)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


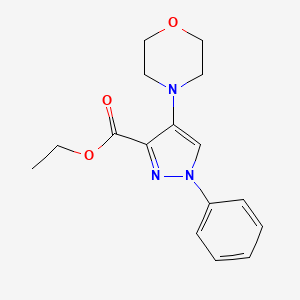
![{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid](/img/structure/B14589722.png)
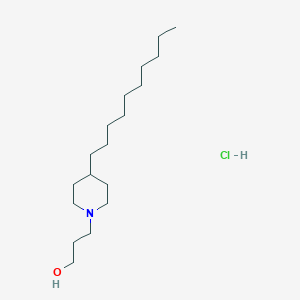
![1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol](/img/structure/B14589730.png)
